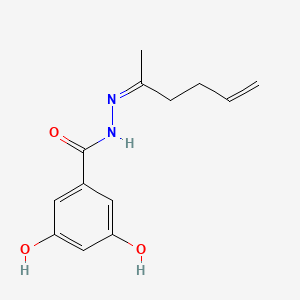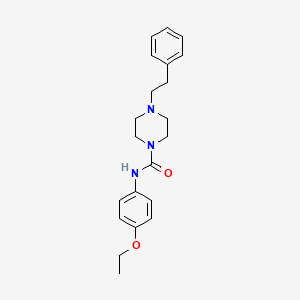![molecular formula C16H23N3O2 B5397117 8-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5397117.png)
8-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds and has a unique structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 8-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the inflammatory response and tumor growth. This compound also modulates the immune system and enhances the body's natural defense mechanisms.
Biochemical and Physiological Effects:
Studies have shown that 8-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane has several biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. It also inhibits the activity of certain enzymes that are involved in the inflammatory response. In addition, this compound has been shown to enhance the body's natural defense mechanisms by modulating the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane in lab experiments include its unique structure, potential therapeutic applications, and ability to modulate the immune system. However, the limitations of using this compound in lab experiments include its complex synthesis method, limited availability, and lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of 8-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane. One future direction is to investigate the potential therapeutic applications of this compound in other diseases such as autoimmune diseases and neurological disorders. Another future direction is to explore the mechanism of action of this compound and identify its molecular targets. Additionally, future research can focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis of 8-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane involves several steps. The initial step involves the reaction of 1-(1H-pyrazol-1-ylmethyl)cyclopropane with 4-chlorobutyronitrile to form the intermediate compound. The intermediate compound is then reacted with sodium hydride and 1,2-dichloroethane to form the final product. The synthesis of this compound is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
The unique structure of 8-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane makes it a promising candidate for drug development. Several studies have been conducted to investigate the potential therapeutic applications of this compound. One study showed that this compound has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. Another study showed that this compound has antitumor activity and can be used to treat cancer.
Eigenschaften
IUPAC Name |
1-oxa-8-azaspiro[4.5]decan-8-yl-[1-(pyrazol-1-ylmethyl)cyclopropyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-14(15(4-5-15)13-19-9-2-8-17-19)18-10-6-16(7-11-18)3-1-12-21-16/h2,8-9H,1,3-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXMOSWEERXIES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)C3(CC3)CN4C=CC=N4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4R*)-4-(hydroxymethyl)-1-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-3-piperidinol](/img/structure/B5397035.png)

![3-{2-[(2-hydroxy-2-methylpropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5397048.png)
![4-{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5397051.png)

![4-[(dimethylamino)methyl]-1-[5-(trifluoromethyl)-2-pyridinyl]-4-azepanol](/img/structure/B5397064.png)

![N-(1-phenylethyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5397068.png)
![2-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5397070.png)
![N'-(tert-butyl)-6-[(6-ethoxy-3-pyridazinyl)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5397082.png)

![5-[(2-ethoxypyridin-3-yl)carbonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5397096.png)
![1-(2-chloro-6-fluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5397108.png)
![5-({3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}methyl)-2-furoic acid](/img/structure/B5397110.png)